4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach involves the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another method includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Industrial production methods often employ metal-free cyclization and oxidative cyclization techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hypervalent iodine reagents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions include various substituted benzofurans and thiadiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a protein tyrosine phosphatase inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 1-naphthoate
Uniqueness
The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one lies in its complex structure, which incorporates multiple functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H21N3O5S2 |
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Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H21N3O5S2/c1-16-9-11-17(12-10-16)15-38-29-31-30-28(39-29)32-24(19-6-4-7-20(33)13-19)23(26(35)27(32)36)25(34)22-14-18-5-2-3-8-21(18)37-22/h2-14,24,33,35H,15H2,1H3 |
InChI Key |
RFLJRQXHFYXVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC5=CC=CC=C5O4)C6=CC(=CC=C6)O |
Origin of Product |
United States |
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